2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Overview
Description
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid is a complex organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that 1,6-naphthyridines, a family of compounds to which this molecule belongs, have a wide range of biological applications . They have been found to interact with several receptors in the body .
Mode of Action
1,6-naphthyridines are known to exhibit a variety of pharmacological activities such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific interactions of this compound with its targets and the resulting changes would depend on the particular target and the context of the interaction.
Biochemical Pathways
These could potentially include pathways related to cell proliferation (in the case of anticancer activity), viral replication (in the case of anti-HIV activity), bacterial growth (in the case of anti-microbial activity), pain signaling (in the case of analgesic activity), inflammation (in the case of anti-inflammatory activity), and oxidative stress (in the case of antioxidant activity) .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Given the wide range of activities exhibited by 1,6-naphthyridines, these effects could potentially include inhibition of cell proliferation, inhibition of viral replication, inhibition of bacterial growth, reduction of pain signaling, reduction of inflammation, and reduction of oxidative stress .
Preparation Methods
The synthesis of 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid involves multiple steps, typically starting with the formation of the naphthyridine core. This can be achieved through various synthetic routes, including cyclization reactions and functional group modifications . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid can be compared with other similar compounds, such as:
1,6-Naphthyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Indole derivatives: These compounds also contain a fused-ring system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVKSDEXHEPSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368995 | |
Record name | 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519150-65-3 | |
Record name | 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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